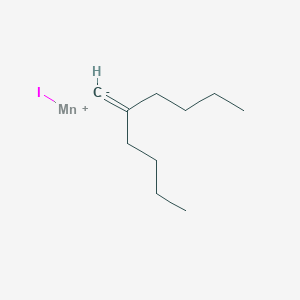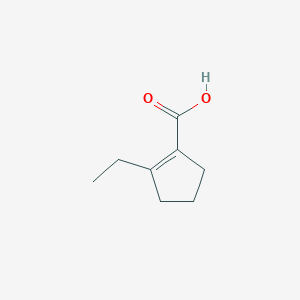
2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine is a chemical compound known for its unique structure and properties. It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two methyl groups and two 6-methylpyridin-2-yl groups attached to a dihydropyrazine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethylpyrazine with 6-methylpyridine-2-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize the reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the best catalysts and solvents for the reaction.
化学反应分析
Types of Reactions
2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.
Substitution: The methyl and pyridinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce dihydropyrazine derivatives with different degrees of saturation.
科学研究应用
2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts and sensors.
作用机制
The mechanism of action of 2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
相似化合物的比较
Similar Compounds
- 2,3-Dimethyl-5-(3-methylbutyl)pyrazine
- 2,3-Dimethyl-5-isopentylpyrazine
- 5-Isoamyl-2,3-dimethyl-pyrazin
Uniqueness
2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine stands out due to its unique combination of methyl and pyridinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
89684-62-8 |
|---|---|
分子式 |
C18H20N4 |
分子量 |
292.4 g/mol |
IUPAC 名称 |
2,3-dimethyl-5,6-bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine |
InChI |
InChI=1S/C18H20N4/c1-11-7-5-9-15(19-11)17-18(22-14(4)13(3)21-17)16-10-6-8-12(2)20-16/h5-10,13-14H,1-4H3 |
InChI 键 |
TYQWBSIPLVZGJK-UHFFFAOYSA-N |
规范 SMILES |
CC1C(N=C(C(=N1)C2=CC=CC(=N2)C)C3=CC=CC(=N3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(Chloromethyl)sulfanyl]hexadecane](/img/structure/B14403418.png)




![2-[4-(Diethylamino)phenyl]naphthalene-1,4-dione](/img/structure/B14403453.png)




![2,5-Bis[7-(dimethylamino)hepta-2,4,6-trien-1-ylidene]cyclopentan-1-one](/img/structure/B14403480.png)

